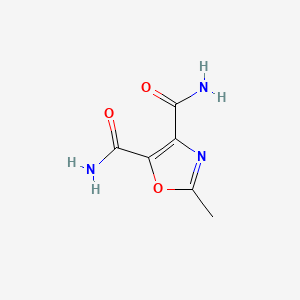

Oxazole-4,5-dicarboxamide, 2-methyl-

Description

Oxazole-4,5-dicarboxamide, 2-methyl- (systematic IUPAC name pending verification) is a heterocyclic compound featuring an oxazole core substituted with methyl and carboxamide groups. The latter has a molecular formula of C₁₆H₁₃NO, a molecular weight of 235.28 g/mol, and is characterized by a methyl group at position 2 and phenyl groups at positions 4 and 5 of the oxazole ring .

Properties

CAS No. |

61151-89-1 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-methyl-1,3-oxazole-4,5-dicarboxamide |

InChI |

InChI=1S/C6H7N3O3/c1-2-9-3(5(7)10)4(12-2)6(8)11/h1H3,(H2,7,10)(H2,8,11) |

InChI Key |

GPMSKFTYOVAEOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization Using N-Ethoxalyl-α-aminopropionic Acid Ethyl Ester

One industrially viable method involves cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester in the presence of phosphorus oxychloride and triethylamine, catalyzed by 4-dimethylaminopyridine (DMAP). This method yields 4-methyl-5-ethoxy oxazole acid ethyl derivatives, which are structurally related to the target compound. Key features include:

- Reaction temperature: 60–90 °C.

- Use of triethylamine as both solvent and extraction agent.

- Quenching of the reaction mixture by dropwise addition into cold deionized water (0–10 °C).

- Extraction and purification under mild conditions.

This method achieves high molar yields (up to 93%) and purities (>98% by GC), with advantages such as simplicity, mild reaction conditions, and environmental friendliness.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| A | N-ethoxalyl-α-aminopropionic acid ethyl ester, DMAP, POCl3, triethylamine | 60–90 | Ring-closure cyclization |

| B | Quenching with deionized water | 0–10 | Dropwise addition, reaction control |

| C | Extraction and purification | 30–40 | Triethylamine extraction, solvent recovery |

Preparation via 2-Chloromethyl Oxazole Intermediate

Another approach involves synthesis of 2-chloromethyl oxazole as an intermediate through multi-step reactions starting from 1H-1,2,3-triazole and chloroacetyl chloride, followed by cyclization in sulfolane solvent at elevated temperatures (80–120 °C). This intermediate is then reacted with di-tert-butyl imidodicarboxylate in tetrahydrofuran (THF) with sodium hydride as base to introduce protected amino groups. Final deprotection with hydrogen chloride in methanol yields the 2-oxazole methylamine heterocyclic compound, closely related to the target compound.

Key parameters:

- Use of dry chloroform and low temperature (<10 °C) for initial acylation.

- Sequential heating steps (80 °C to 120 °C) for cyclization.

- Sodium hydride-mediated substitution in anhydrous THF at 0–5 °C.

- Acidic deprotection with 4M HCl in methanol over 36 hours.

This method achieves high yields (up to 99.2%) and purity (~98.5% by HPLC).

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| 1 | 1H-1,2,3-triazole, DIPEA, chloroacetyl chloride, chloroform | <10 to RT | Acylation and cyclization |

| 2 | Sodium hydride, di-tert-butyl imidodicarboxylate, THF | 0–5 to RT | Substitution reaction |

| 3 | 4M HCl in methanol | RT | Deprotection and isolation |

Bromination and Suzuki Coupling for 2-Methyl-4,5-Disubstituted Oxazoles

A literature method for synthesizing 2-methyl-4,5-disubstituted oxazoles involves:

- Condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150 °C for 2 hours to form 2-methyl-4-substituted oxazole derivatives.

- Selective monobromination at the 5-position using N-bromosuccinimide in chloroform.

- Suzuki cross-coupling of the 5-bromo intermediates with arylboronic acids under palladium catalysis to introduce various substituents.

This method is notable for its ability to introduce diverse substituents at the 4 and 5 positions, enabling the synthesis of analogs with potential biological activity.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| A | 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, acetamide | 150 | Condensation |

| B | N-bromosuccinimide, CHCl3 | RT | Selective bromination |

| C | Arylboronic acid, Pd catalyst | RT to mild heat | Suzuki cross-coupling |

Comparative Analysis of Methods

| Feature | Method 3.1 (Cyclization with POCl3) | Method 3.2 (2-Chloromethyl Oxazole Route) | Method 3.3 (Bromination & Suzuki Coupling) |

|---|---|---|---|

| Starting Materials | N-ethoxalyl-α-aminopropionic acid ethyl ester | 1H-1,2,3-triazole, chloroacetyl chloride | 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, acetamide |

| Reaction Conditions | 60–90 °C, mild, catalytic DMAP | Multi-step, 0–120 °C, inert atmosphere | High temperature condensation, room temp bromination, Pd catalysis |

| Yield | Up to 93% | Up to 99.2% | Moderate to high, depending on substituents |

| Purity | >98% (GC) | ~98.5% (HPLC) | Not specified, depends on purification |

| Environmental Impact | Uses triethylamine as solvent/extractant, mild | Uses sodium hydride, organic solvents | Uses Pd catalyst, brominating agents |

| Scalability | Suitable for industrial scale | Suitable for lab and scale-up | Suitable for analog synthesis and SAR studies |

Summary Table of Preparation Methods

| Method No. | Key Intermediate/Product | Main Reagents/Catalysts | Reaction Type | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-methyl-5-ethoxy oxazole acid ethyl | N-ethoxalyl-α-aminopropionic acid ethyl ester, POCl3, DMAP, triethylamine | Cyclization | 93 | >98 (GC) | Industrial | Mild, simple, environmentally friendly |

| 2 | 2-chloromethyl oxazole & derivatives | 1H-1,2,3-triazole, chloroacetyl chloride, sodium hydride, di-tert-butyl imidodicarboxylate | Multi-step substitution | 99.2 | 98.5 (HPLC) | Lab to pilot scale | Multi-step, high purity |

| 3 | 2-methyl-4,5-disubstituted oxazoles | Acetamide, N-bromosuccinimide, Pd catalyst, arylboronic acids | Condensation, bromination, cross-coupling | Variable | Not specified | Research/analogs | Enables structural diversity |

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyloxazole-4,5-dicarboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Molecular docking studies and enzyme kinetics are often employed to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between oxazole-4,5-dicarboxamide, 2-methyl-, and related compounds:

Key Observations :

- Oxazole vs. For example, 2-methylimidazole-4,5-dicarboxamide derivatives demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL) and moderate cytotoxicity against human cancer cell lines (IC₅₀: 20–50 µM) .

- Pyrazole Derivatives : Pyrazole-carboximidamide analogs (e.g., compounds 1–11 from ) share functional groups like carboximidamide but lack the oxazole ring’s oxygen atom. Their bioactivity profiles remain underexplored in the evidence but are hypothesized to overlap with oxazole derivatives in antimicrobial applications .

Physicochemical and Toxicological Profiles

- Oxazole Derivatives: Limited toxicity data are available for 2-methyl-4,5-diphenyloxazole. However, structurally similar aldehydes like 2-methyl valeraldehyde (a flavoring agent) highlight the importance of substituent effects: aldehydes may exhibit higher volatility and irritancy compared to carboxamides .

Antimicrobial Activity

Cytotoxicity and Anticancer Potential

- Imidazole-4,5-dicarboxamide derivatives exhibit dose-dependent cytotoxicity in HepG2 liver cancer cells (IC₅₀: 23.5 µM), attributed to apoptosis induction via caspase-3 activation .

Biological Activity

Oxazole-4,5-dicarboxamide, 2-methyl- (also referred to as 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid) is a compound of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, biochemical pathways, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is , with a molecular weight of approximately 171.11 g/mol. The structure features a five-membered oxazole ring with two carboxylic acid groups at positions 4 and 5. This unique configuration enhances its reactivity and interaction with biological systems.

Biological Activities

Research indicates that oxazole derivatives, including 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid, exhibit a wide range of biological activities:

- Antimicrobial Activity : Exhibits significant effects against various bacterial and fungal strains.

- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.

- Antidiabetic Potential : Demonstrates effects on glucose metabolism and insulin sensitivity.

The biological activity of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and differentiation.

- Gene Expression Changes : Influences the transcription of genes associated with various cellular functions.

Biochemical Pathways

The compound interacts with multiple biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces programmed cell death in cancer cells |

| Cell Cycle Regulation | Modulates progression through the cell cycle |

| Inflammatory Response | Decreases the production of pro-inflammatory cytokines |

Antimicrobial Studies

A study conducted on various oxazole derivatives demonstrated that 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through caspase activation.

Applications in Medicine and Industry

Due to its promising biological activities, 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is being explored for various applications:

- Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting bacterial infections and cancer.

- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.